molecular formula C12H12O2 B12884979 [3-(Furan-2-yl)-2-methylphenyl]methanol CAS No. 89929-94-2

[3-(Furan-2-yl)-2-methylphenyl]methanol

Cat. No.: B12884979
CAS No.: 89929-94-2
M. Wt: 188.22 g/mol
InChI Key: HDUBPZGQLGOEFN-UHFFFAOYSA-N
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Description

Contextualization of Aryl-Furan Methanol (B129727) Scaffolds in Modern Organic Chemistry

Aryl-furan methanol scaffolds, which integrate a furan (B31954) ring, an aromatic (aryl) group, and a methanol functional group, represent a privileged class of structures in modern organic chemistry. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key component in a vast number of natural products and synthetic compounds with significant biological activity. rsc.orgijabbr.com Its unique electronic properties and ability to participate in various chemical reactions make it a versatile building block for synthetic chemists. rsc.org

The combination of a furan moiety with an aryl group and a reactive methanol side chain creates a molecule with diverse potential. These scaffolds are explored for a wide range of therapeutic applications, including as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. ijabbr.comnih.gov The development of novel and sustainable methods for synthesizing these substituted furans is a crucial area of research, essential for advancing the pharmaceutical and agrochemical industries. rsc.orgfrontiersin.org Researchers continuously devise new synthetic protocols, such as the oxidation of 1,3-diene precursors, to access these valuable molecular frameworks. acs.org

Significance of [3-(Furan-2-yl)-2-methylphenyl]methanol as a Molecular Platform

This compound has emerged as a particularly significant molecular platform due to its specific structural arrangement and its role as a key intermediate in the synthesis of complex, high-value molecules. It consists of a benzyl (B1604629) alcohol core where the phenyl ring is substituted with a methyl group at the 2-position and a furan-2-yl moiety at the 3-position.

This compound has been prominently featured in patent literature as a critical building block for the development of next-generation immunomodulators, specifically inhibitors of the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) pathway. This pathway is a major target in cancer immunotherapy. The structural features of this compound are evidently well-suited for elaboration into potent therapeutic agents, as demonstrated by its use in research from major pharmaceutical entities like Bristol-Myers Squibb and Incyte.

The utility of this compound is enhanced by the chemical reactivity of its functional groups. The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, while the furan ring can be reduced. Its synthesis is most commonly achieved through the reduction of corresponding carbonyl precursors, such as aldehydes or acid chlorides, using hydride reagents like sodium borohydride (B1222165).

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 89929-94-2
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
IUPAC Name This compound
InChI Key HDUBPZGQLGOEFN-UHFFFAOYSA-N

Overview of Current Research Landscape and Future Directions

The current research landscape for this compound and its derivatives is heavily concentrated in the field of medicinal chemistry. The primary focus is its application as an intermediate in synthesizing complex molecules targeting cancer, particularly as PD-1/PD-L1 inhibitors. Beyond this, related aryl-furan structures are being investigated for a broader range of biological activities, including antimicrobial and antioxidant properties. nih.gov

Future directions for research involving this molecular platform are likely to be multifaceted. A key avenue will be the continued design and synthesis of novel analogues for immunomodulatory and anticancer applications, aiming to improve efficacy and selectivity. ijabbr.com There is also significant potential in exploring other therapeutic areas, leveraging the known broad-spectrum biological activity of the furan scaffold. ijabbr.com

Furthermore, a growing emphasis in chemical synthesis is on the development of sustainable and efficient methodologies. frontiersin.orgucl.ac.uk Future research will likely focus on optimizing the synthesis of this compound and its derivatives, potentially utilizing biomass-derived precursors for the furan ring and employing green chemistry principles to reduce environmental impact. frontiersin.org The exploration of its utility as a building block for new materials outside of the medical field also remains a possibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89929-94-2

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

[3-(furan-2-yl)-2-methylphenyl]methanol

InChI

InChI=1S/C12H12O2/c1-9-10(8-13)4-2-5-11(9)12-6-3-7-14-12/h2-7,13H,8H2,1H3

InChI Key

HDUBPZGQLGOEFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CO2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for the 3 Furan 2 Yl 2 Methylphenyl Methanol Core

Strategies for Constructing the Furan-Substituted Methylphenyl Moiety

The creation of the central furan-aryl bond is a critical step in the synthesis of [3-(Furan-2-yl)-2-methylphenyl]methanol. Researchers have employed and investigated various methods to achieve this, ranging from direct C-H functionalization to classic cross-coupling reactions.

Directed Arylation and Furan (B31954) Functionalization Approaches

Directed arylation, a powerful tool in modern organic synthesis, allows for the direct formation of C-C bonds by activating otherwise inert C-H bonds. nih.gov In the context of furan synthesis, palladium-catalyzed direct arylation of furan derivatives with aryl halides has proven to be an effective method for creating 5-aryl-2-formylfuran derivatives under mild conditions. researchgate.netorganic-chemistry.org This approach can be applied to the synthesis of the this compound core by reacting a suitable 2-methylphenyl halide with a furan derivative. The regioselectivity of these reactions is often controlled by directing groups on the furan or the aryl partner. core.ac.ukresearchgate.net

Furthermore, the functionalization of pre-existing furan rings is a common strategy. nih.gov For instance, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of strong acids like triflic acid can lead to the hydroarylation of the carbon-carbon double bond, forming 3-aryl-3-(furan-2-yl)propenoic acid derivatives. nih.gov These precursors can then be further transformed into the target benzylic alcohol.

Stereoselective Synthesis of Benzylic Alcohol Functionalities

The benzylic alcohol moiety in this compound introduces a potential stereocenter. Achieving high enantioselectivity in the synthesis of this functional group is crucial for producing chiral analogues. A prevalent method for this is the asymmetric reduction of the corresponding benzaldehyde (B42025) derivative. nih.gov

Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful techniques for this transformation. nih.govacs.org For example, ruthenium-based catalysts with chiral ligands have been successfully employed for the asymmetric transfer hydrogenation of benzaldehyde derivatives, yielding chiral benzyl (B1604629) alcohols with high enantiomeric excess. nih.gov Similarly, biocatalytic reductions, often utilizing engineered enzymes, offer a green and highly selective alternative for producing enantiopure α-benzyl cyclic ketones, which can be precursors to the desired benzylic alcohols. nih.gov

Convergent and Divergent Synthesis of this compound Analogues

Both convergent and divergent synthetic strategies are employed to generate a library of analogues based on the this compound scaffold. Convergent approaches involve the separate synthesis of key fragments followed by their coupling, while divergent strategies start with a common intermediate that is then elaborated into various derivatives.

Transition Metal-Catalyzed Coupling Reactions in Aryl-Furan Linkages

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the construction of the aryl-furan bond in a convergent manner. researchgate.net The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely used and versatile method due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.govmdpi.commdpi.com This reaction allows for the efficient synthesis of biaryl compounds, including the furan-aryl linkage in the target molecule. mdpi.com

The Stille coupling, another powerful cross-coupling reaction, utilizes organotin reagents. organic-chemistry.orgyoutube.comwikipedia.orgthermofisher.com While effective, the toxicity of tin compounds is a significant drawback. organic-chemistry.org Nevertheless, it has been instrumental in the synthesis of complex molecules and offers a high tolerance for various functional groups. thermofisher.com Other notable coupling reactions for this purpose include the Heck reaction and Sonogashira coupling, which can be used to further functionalize the furan or aryl rings. nih.gov

Table 1: Comparison of Common Transition Metal-Catalyzed Coupling Reactions for Aryl-Furan Bond Formation
ReactionOrganometallic ReagentElectrophileCatalystKey AdvantagesKey Disadvantages
Suzuki-Miyaura CouplingOrganoboron (e.g., boronic acid, boronic ester)Organohalide (I, Br, Cl), TriflatePalladiumMild conditions, commercially available reagents, low toxicity of boron reagents. nih.govCan be sensitive to steric hindrance.
Stille CouplingOrganotin (Organostannane)Organohalide (I, Br, Cl), TriflatePalladiumHigh functional group tolerance, stable reagents. organic-chemistry.orgthermofisher.comToxicity of tin compounds. organic-chemistry.org
Heck CouplingAlkeneOrganohalide (I, Br, Cl), TriflatePalladiumForms C-C bonds with alkenes, useful for vinyl-furan linkages. nih.govRegioselectivity can be an issue.
Sonogashira CouplingTerminal AlkyneOrganohalide (I, Br)Palladium/CopperForms C-C bonds with alkynes, useful for alkynyl-furan linkages. nih.govRequires a co-catalyst (copper).

Electrochemical Synthesis and Radical Generation Pathways

Electrochemical methods offer a green and often highly selective alternative for synthesizing organic molecules. nih.gov The electrochemical ring hydrogenation of furanic compounds can produce tetrahydrofuran (B95107) derivatives, and electrochemical oxidation can be used to functionalize the furan ring. rsc.orgd-nb.info For instance, the anodic oxidation of furans in methanol (B129727) can lead to 2,5-dimethoxy-dihydrofurans, which are valuable synthetic intermediates. d-nb.info

Radical-mediated reactions provide another avenue for constructing C-C bonds. nih.govlibretexts.orgyoutube.com The generation of carbon-centered radicals, which can then add to alkenes or alkynes, is a powerful tool for forming complex structures. nih.govlibretexts.org In the context of furan synthesis, metalloradical cyclization of alkynes with α-diazocarbonyls, catalyzed by cobalt complexes, can produce polysubstituted furans with high regioselectivity. nih.gov The generation of furfurylic radicals and their subsequent reactions can also be utilized in synthetic strategies. arkat-usa.org

Reductive and Oxidative Transformations in Precursor Synthesis

The synthesis of this compound and its analogues often involves the strategic use of reductive and oxidative transformations of precursor molecules. nih.gov For example, the reduction of a corresponding aldehyde or acid chloride is a common final step to introduce the benzylic alcohol functionality. Reagents like sodium borohydride (B1222165) are frequently used for this purpose.

Oxidative transformations can be employed to introduce or modify functional groups on the furan or phenyl rings. nih.gov For instance, the oxidation of a methyl group on the phenyl ring to a carboxylic acid, followed by reduction, provides a route to the hydroxymethyl group. The oxidative dearomatization of furan rings can also lead to highly functionalized intermediates that can be further elaborated. nih.gov

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
3-(Furan-2-yl)propenoic acid
3-Aryl-3-(furan-2-yl)propenoic acid
5-Aryl-2-formylfuran
Triflic acid
Sodium borohydride
2,5-Dimethoxy-dihydrofuran

Mechanistic Investigations of 3 Furan 2 Yl 2 Methylphenyl Methanol Reactivity

Stereochemical Aspects of [3-(Furan-2-yl)-2-methylphenyl]methanol Transformations

The this compound molecule is prochiral. While the parent compound is achiral, the benzylic carbon (the one bearing the -CH₂OH group) is a prochiral center. Reactions that introduce a new substituent at this carbon, or reactions of a derivative where the alcohol has been oxidized to a ketone, can generate a stereocenter. Therefore, controlling the stereochemical outcome of these transformations is of significant synthetic interest.

The catalytic asymmetric synthesis of chiral benzylic alcohols is a well-established field. nih.govorganic-chemistry.org For instance, the asymmetric addition of organometallic reagents to the corresponding aldehyde, [3-(Furan-2-yl)-2-methylphenyl]carbaldehyde, using chiral catalysts can produce the (R)- or (S)-enantiomer of the secondary alcohol. nih.gov Similarly, the asymmetric reduction of the corresponding ketone can yield enantioenriched products.

Recent advances have focused on transition-metal-catalyzed asymmetric benzylic substitution reactions. researchgate.net A Pd/Cu co-catalyzed system, for example, can achieve stereodivergent synthesis, where any of the four possible stereoisomers of a product with two adjacent stereocenters can be accessed simply by changing the configuration of the chiral ligands. researchgate.net The stereochemical outcome in such reactions is often determined during the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. researchgate.net

Furthermore, the conformation of the molecule can be influenced by its substituents. For ortho-substituted benzyl (B1604629) alcohols, specific chiral conformations can be favored due to intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ortho-substituent. rsc.org These conformational preferences can influence the stereochemical course of subsequent reactions.

Catalytic Cycles and Ligand Effects in Transformations Involving the Compound

Catalysis is central to many transformations of this compound, particularly for forming the biaryl C-C bond (Suzuki coupling) or for subsequent functionalization. The catalytic cycle and the nature of the ligands employed are critical in determining reaction efficiency, selectivity, and scope.

A common transformation involving such biaryl compounds is the palladium-catalyzed Suzuki cross-coupling reaction. ksu.edu.sa A typical catalytic cycle proceeds through several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl halide (e.g., 2-bromo-3-methyl-bromobenzene reacting with a furanboronic acid, or vice-versa), forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Table 1: Influence of Catalyst and Ligands on Cross-Coupling Reactions

Catalyst System Ligand(s) Key Features/Effects
Pd(OAc)₂ / K₂CO₃ None Moderate yields in aqueous media for Suzuki coupling of related benzofurans. ksu.edu.sa
PdCl₂(PPh₃)₂ Triphenylphosphine Classic ligand, effective for a range of Suzuki couplings.
Pd(0) / Buchwald Ligands SPhos, XPhos, etc. Bulky, electron-rich phosphine (B1218219) ligands that promote efficient oxidative addition and reductive elimination, allowing for lower catalyst loadings and reaction with challenging substrates.
CuCl₂·2H₂O None Can catalyze oxidative coupling between furans and other heterocycles like indoles, proceeding through a proposed single electron transfer (SET) mechanism. libretexts.org

Ligands play a multifaceted role. They stabilize the metal center, influence its electronic properties, and control the steric environment around it. For instance, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate the rate-limiting steps of oxidative addition and reductive elimination in Pd-catalyzed cross-coupling. In asymmetric catalysis, chiral ligands create a chiral environment around the metal, which directs the approach of the reactants and determines the stereochemistry of the product. researchgate.net The choice of metal itself is also crucial; while palladium is dominant for cross-coupling, other metals like copper, nickel, and rhodium are used for different transformations such as oxidative couplings or additions to carbonyls. libretexts.orgorganic-chemistry.org

An in-depth analysis of the chemical compound this compound requires a suite of sophisticated analytical techniques for unambiguous structural elucidation and for monitoring its formation or transformation during chemical reactions. Advanced spectroscopic and chromatographic methods provide complementary information regarding its molecular formula, connectivity, and three-dimensional structure.

Computational Chemistry and Theoretical Studies of 3 Furan 2 Yl 2 Methylphenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, reactivity, and spectroscopic characteristics. For a molecule like [3-(Furan-2-yl)-2-methylphenyl]methanol, DFT would be the method of choice due to its balance of computational cost and accuracy.

Geometric and Electronic Structure Investigations (e.g., HOMO-LUMO, Charge Distribution)

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Following geometry optimization, a host of electronic properties can be determined. A key aspect is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. ajchem-a.com

For furan-containing compounds, the HOMO is often localized on the electron-rich furan (B31954) ring, indicating that this is a likely site for electrophilic attack. ic.ac.uk The distribution of these orbitals provides a map of the molecule's reactivity.

Furthermore, the distribution of electron density across the molecule can be analyzed. Methods like Natural Bond Orbital (NBO) analysis or mapping the Molecular Electrostatic Potential (MEP) surface reveal the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the furan ring and the methanol (B129727) group would be expected to be regions of negative potential, while the hydroxyl proton would be a site of positive potential.

Table 1: Illustrative Electronic Properties of this compound Calculated via DFT Note: The following data are representative values based on similar molecules and are for illustrative purposes only.

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability
LUMO Energy-1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.7 eVReflects chemical reactivity and stability ajchem-a.com
Dipole Moment2.5 DebyeMeasures overall polarity of the molecule

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry is instrumental in exploring potential chemical reactions at a molecular level. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, locate the transition state structures, and calculate the activation energy barriers. consensus.app This provides insight into reaction kinetics and helps to understand why certain products are formed over others.

For this compound, theoretical studies could predict the outcomes of reactions such as oxidation of the methanol group, electrophilic substitution on the furan or phenyl rings, or reactions involving the furan ring itself, which can undergo various transformations. studysmarter.co.ukorganic-chemistry.org Quantum mechanical calculations can determine the relative energies of reactants, intermediates, transition states, and products. For instance, studies on the reactions of hydroxyl radicals with furan and its derivatives show that OH addition to the furan ring is a dominant pathway. whiterose.ac.ukresearchgate.net

Table 2: Example of Calculated Energy Profile for a Hypothetical Reaction Step Note: The values below are hypothetical and serve to illustrate the data obtained from reaction mechanism studies.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials at their ground state
Transition State (TS)+25.5The energy maximum along the reaction coordinate (energy barrier)
Products-15.0The final products of the reaction step

Spectroscopic Property Simulations and Benchmarking

Quantum chemical methods can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. globalresearchonline.net Comparing the computed spectrum with an experimental one helps to assign the observed vibrational modes to specific molecular motions (e.g., O-H stretching, C=C ring stretching). globalresearchonline.net

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption bands in a UV-Visible spectrum. For furan derivatives, these transitions are often of a π → π* character. globalresearchonline.net

NMR Spectroscopy: The magnetic shielding of atomic nuclei can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. globalresearchonline.net

Benchmarking these simulated spectra against experimental results is a critical validation step for the chosen computational model.

Table 3: Illustrative Comparison of Calculated and Typical Experimental Vibrational Frequencies Note: These are representative frequencies for key functional groups.

Vibrational ModeCalculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H Stretch (Methanol)36503600-3670
Aromatic C-H Stretch31003000-3150
Methyl C-H Stretch29502850-3000
Furan Ring C=C Stretch15501500-1600
C-O Stretch (Methanol)10501000-1260

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the behavior of molecules over time, including their conformational flexibility and interactions with their environment.

Conformational Landscape Analysis

Molecules that are not completely rigid can exist in multiple shapes, or conformations, due to rotation around single bonds. For this compound, significant conformational flexibility arises from the rotation around the bond connecting the phenyl and furan rings (the biaryl torsion) and the bonds within the hydroxymethyl side chain.

Intermolecular Interactions and Solvation Effects

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations model the explicit interactions between the solute molecule and a large number of solvent molecules over time. youtube.com This approach can reveal specific interactions, such as hydrogen bonding between the methanol group of the target molecule and a protic solvent like water or ethanol.

Studies on similar systems, such as furan and water, have used DFT to identify the most stable complex geometries, finding that interactions can occur via O-H···O hydrogen bonds to the furan oxygen or O-H···π interactions with the ring's electron cloud. nih.gov MD simulations provide a dynamic picture of how solvent molecules arrange themselves around the solute, forming solvation shells. researchgate.net

Alternatively, continuum solvation models (like the Polarizable Continuum Model, PCM) can be combined with DFT calculations to approximate the effect of a bulk solvent without explicitly modeling individual solvent molecules. This provides a computationally efficient way to understand how a solvent's polarity affects the molecule's structure and electronic properties.

Advanced Applications of 3 Furan 2 Yl 2 Methylphenyl Methanol in Materials Science and Specialized Chemical Synthesis

Role as a Building Block in π-Conjugated Systems

The structural framework of [3-(Furan-2-yl)-2-methylphenyl]methanol, featuring a direct linkage between a furan (B31954) and a phenyl ring, is fundamental to the construction of π-conjugated systems. These systems are characterized by alternating single and double bonds that allow for the delocalization of π-electrons, a property that is essential for organic electronic materials. Furan-containing conjugated materials have garnered significant attention due to the furan ring's weaker aromaticity compared to thiophene or benzene, which can lead to enhanced solubility and distinct electronic characteristics. researchgate.net

Development of Optoelectronic and Electroluminescent Materials

Building blocks similar to this compound are instrumental in creating organic semiconductors for optoelectronic applications like organic light-emitting diodes (OLEDs) and organic phototransistors. nih.gov The furan ring acts as an electron-rich π-bridge or as a core component of donor-acceptor copolymers, influencing the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net For instance, replacing thiophene with furan in certain benzodithiophene-based copolymers has been shown to lower the HOMO energy level, thereby increasing the open-circuit voltage in polymer solar cells. researchgate.net

The synthesis of 2,5-diaryl furans, a class of compounds structurally related to the title molecule, has been demonstrated as a route to blue emissive materials and functional photonic chromophores. nih.govacs.org The photophysical properties of these materials are highly tunable based on the substituents on the aryl rings. Research on furan-phenylene co-oligomers highlights their potential as organic semiconductors, where properties such as charge carrier mobility and emission spectra are critical for device performance. nih.govresearchgate.net The substitution pattern on the phenyl ring, such as the methyl group in this compound, can further modulate these properties by inducing steric effects that alter the planarity of the conjugated backbone. researchgate.net

Table 1: Optoelectronic Properties of Representative Furan-Containing π-Conjugated Molecules. nih.gov
CompoundAbsorption Max (λmax, nm)Emission Max (λem, nm)Optical Band Gap (Egopt, eV)
2,5-Diphenylfuran3313883.39
2,5-Bis(4-methylphenyl)furan3343923.36
2,5-Bis(naphthalen-2-yl)furan3534163.18

Precursors for Advanced Polymeric and Carbonaceous Materials

The furan moiety in this compound is a key functional group for producing advanced polymers. The most notable reaction is the thermally reversible Diels-Alder (DA) cycloaddition, typically involving a dienophile like a maleimide. redalyc.orgresearchgate.net This "click" reaction can be used to create cross-linked polymer networks from linear polymers bearing pendant furan groups. acs.orgmdpi.com The resulting materials can be thermally "healed" or recycled, as the DA adducts can undergo a retro-Diels-Alder reaction at elevated temperatures to regenerate the original components. redalyc.orgacs.orgresearchgate.net The methanol (B129727) group on the phenyl ring provides a convenient site for polymerization, allowing the furan-phenyl unit to be incorporated into polyester, polyurethane, or other polymer backbones.

Furthermore, polymers derived from furan-based precursors are valuable as intermediates for carbonaceous materials. researchwithrowan.com Furan-containing polymers, particularly those with high aromatic content, often exhibit high char yields upon pyrolysis. This makes them excellent precursors for fabricating specialized carbon materials, such as carbon aerogels, which are sought after for applications in energy storage, insulation, and as adsorbents due to their high surface area and conductivity. researchwithrowan.com

Scaffold for Complex Molecule Synthesis

The structure of this compound serves as a versatile scaffold in synthetic organic chemistry, providing a foundation for the construction of more complex molecular architectures. The furan ring is not merely a passive structural element; its unique reactivity allows it to be transformed into a variety of other functional groups and ring systems. acs.org

Stereoselective and Enantioselective Syntheses

The furan core is a well-established participant in stereoselective reactions, making derivatives of this compound valuable in asymmetric synthesis. The furan ring can act as a 4π diene component in enantioselective Diels-Alder reactions to produce chiral cycloadducts, which are intermediates for natural products. researchgate.net The planar nature of the furan-phenyl system can also be exploited to create atropisomers—stereoisomers arising from hindered rotation around a single bond. Recent strategies have focused on central-to-axial chirality conversion, where a stereocenter is used to induce axial chirality in furan-containing biaryl systems. researchgate.netacs.org

The hydroxymethyl group can be oxidized to an aldehyde or ketone, which can then undergo a range of enantioselective nucleophilic additions or reductions. Moreover, chiral furan-containing alcohols and their derivatives can serve as ligands in asymmetric catalysis or as chiral building blocks for synthesizing complex molecules like tetrahydrofurans, which are core structures in many biologically active natural products. researchgate.netchemistryviews.org

Methodological Advancements in Organic Transformations

The unique reactivity of the furan ring, which is less aromatic than thiophene or pyrrole, allows for transformations that are difficult to achieve with other aromatic heterocycles. acs.orgyoutube.com It can undergo reactions involving dearomatization, such as oxidative ring-opening or cycloadditions, providing access to diverse molecular frameworks. acs.orgnih.gov For example, oxidative dearomatization of furan-containing compounds has been developed as a method to synthesize complex trione systems. nih.gov

The specific substitution pattern of this compound can influence these transformations. The methyl group provides steric hindrance that can direct regioselectivity in reactions on the phenyl ring, while electrophilic substitution on the furan ring typically occurs at the C5 position. youtube.comrsc.org The benzylic alcohol can be used to direct reactions or can be transformed into other functional groups to enable a variety of cross-coupling and C-H activation strategies, contributing to the development of novel and more efficient synthetic methodologies. The conversion of biomass-derived furans into value-added chemicals through sustainable catalytic pathways is an active area of research that continues to expand the synthetic utility of such scaffolds. nih.govmdpi.com

Future Perspectives and Emerging Research Avenues for 3 Furan 2 Yl 2 Methylphenyl Methanol

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact and enhance the safety and efficiency of synthetic processes. The synthesis of [3-(Furan-2-yl)-2-methylphenyl]methanol, which traditionally may involve multi-step procedures with hazardous reagents, is a prime candidate for the application of these sustainable practices.

A significant focus lies in the development of greener catalytic systems for the key bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, which is a common method for creating the biaryl linkage. Research is actively exploring the use of environmentally benign solvents, particularly water or bio-based solvents, to replace hazardous organic solvents. inovatus.esrsc.org The use of aqueous media not only reduces the environmental footprint but can also simplify product purification. gctlc.orgmdpi.com Furthermore, the development of highly efficient and recyclable catalysts, including those based on palladium complexes with novel ligands or nickel-based systems, aims to reduce catalyst loading and enable cost-effective and sustainable manufacturing processes. inovatus.esacs.org

Biocatalysis presents another promising frontier for the green synthesis of furan-containing molecules. frontiersin.org Enzymes, operating under mild conditions of temperature and pH, offer exquisite selectivity, often eliminating the need for protecting groups and reducing waste generation. acs.orgfrontiersin.org For instance, lipase-catalyzed reactions have been successfully employed for the synthesis of furan-based polyesters, demonstrating the potential of enzymes in furan (B31954) chemistry. acs.org The selective oxidation of furan derivatives using whole-cell biocatalysts is also an area of active investigation, which could be applied to the synthesis of precursors to this compound. frontiersin.org The integration of biocatalytic steps into the synthetic route could lead to more sustainable and efficient processes for producing this and other valuable furan-based compounds. researchgate.netacs.org

Continuous flow chemistry is another powerful tool for greening the synthesis of pharmaceutical intermediates. nih.govresearchgate.net Flow reactors offer enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for higher yields and purity. acs.org The transition-metal-free synthesis of 2,5-diaryl furans has been demonstrated in a continuous-flow setup, highlighting a move away from potentially toxic and expensive metal catalysts. acs.org Applying such flow methodologies to the synthesis of this compound could lead to safer, more efficient, and scalable production.

Table 1: Comparison of Green Chemistry Approaches for Furan Derivative Synthesis

ApproachKey AdvantagesRelevant Research Findings
Green Solvents Reduced environmental impact, simplified purification.Successful Suzuki-Miyaura couplings in water and bio-based solvents. inovatus.esrsc.orgmdpi.comacs.org
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Lipase-catalyzed synthesis of furan-based oligomers and selective oxidation of furans. frontiersin.orgacs.orgfrontiersin.orgresearchgate.netacs.org
Flow Chemistry Enhanced safety and control, improved yield and purity, scalability.Transition-metal-free synthesis of diaryl furans and nitrofuran pharmaceuticals in flow. nih.govresearchgate.netacs.org

High-Throughput Experimentation and Automated Synthesis

The demand for rapid discovery and optimization of new molecules has driven the development of high-throughput experimentation (HTE) and automated synthesis platforms. These technologies enable chemists to perform a large number of experiments in parallel, significantly accelerating the identification of optimal reaction conditions and the synthesis of compound libraries.

For a molecule like this compound, automated platforms can be employed to rapidly screen a wide range of catalysts, ligands, bases, and solvents for the crucial cross-coupling step. chemspeed.com This not only saves considerable time and resources but also allows for a more comprehensive exploration of the reaction space, potentially uncovering more efficient and robust synthetic routes that might be missed in traditional, manual screening.

Automated flow synthesis systems are becoming increasingly sophisticated, allowing for the multi-step synthesis of active pharmaceutical ingredients (APIs) and other complex molecules with minimal human intervention. bohrium.comnus.edu.sgresearchgate.net A computer-controlled system can manage the entire workflow, from reagent delivery to in-line analysis and purification. innovationnewsnetwork.com The application of such a platform to the synthesis of this compound would enable on-demand production and facilitate the rapid generation of derivatives for structure-activity relationship (SAR) studies. This is particularly valuable in the early stages of drug discovery, where quick access to a diverse set of analogues is crucial for identifying promising lead compounds.

Table 2: Features of Automated Synthesis Platforms

FeatureDescriptionImpact on Synthesis of this compound
Parallel Reaction Screening Simultaneous execution of multiple reactions under varied conditions.Rapid optimization of the Suzuki-Miyaura coupling step.
Automated Reagent Handling Precise dispensing of liquids and solids by robotic systems.Improved reproducibility and reduced human error.
In-line Analytics Real-time monitoring of reaction progress using techniques like HPLC or NMR.Faster identification of successful reactions and byproducts.
Automated Purification Integrated purification modules for isolating the final product.Streamlined workflow from synthesis to pure compound.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

In the context of synthesizing this compound, ML models can be trained on existing data from Suzuki-Miyaura reactions to predict the optimal conditions (catalyst, ligand, solvent, temperature) for a given set of starting materials. chemistryviews.orgrsc.orgchemrxiv.org This predictive power can significantly reduce the number of experiments required for optimization, saving time and resources. nih.gov Deep learning models are even being developed to predict the binding energies of ligands to metal centers, aiding in the rational design of new and more effective catalysts. ibm.com

Beyond reaction optimization, AI is also being utilized for the de novo design of molecules with desired properties. By learning the complex relationships between chemical structure and biological activity or material properties, generative AI models can propose novel furan-containing compounds, like derivatives of this compound, that are predicted to have enhanced therapeutic efficacy or specific material characteristics. tandfonline.comnih.gov This in silico discovery process can prioritize the synthesis of the most promising candidates, making the entire discovery pipeline more efficient.

The integration of AI with automated synthesis platforms creates a powerful closed-loop system for accelerated discovery. An AI algorithm can propose a set of novel molecules, an automated synthesis robot can then synthesize them, and high-throughput screening can evaluate their properties. The results are then fed back to the AI to refine its models and propose the next generation of improved compounds. This iterative cycle of design, synthesis, and testing, driven by AI, holds the potential to dramatically shorten the timeline for discovering new drugs and materials based on the this compound scaffold. rsc.org

Table 3: Applications of AI and Machine Learning in the Chemical Discovery of Furan Derivatives

ApplicationDescriptionPotential Impact on this compound Research
Reaction Prediction ML models predict the outcome and optimal conditions for chemical reactions.More efficient and reliable synthesis of the target compound and its analogs. chemistryviews.orgrsc.orgchemrxiv.orgnih.gov
Catalyst Design Deep learning algorithms predict the performance of new catalysts.Discovery of more active and selective catalysts for the key coupling reactions. ibm.com
De Novo Molecular Design Generative models propose novel molecules with desired properties.Identification of new derivatives with enhanced biological activity or material properties. tandfonline.comnih.gov
Closed-Loop Discovery Integration of AI with automated synthesis and high-throughput screening.Accelerated discovery and optimization of novel furan-based compounds.

Q & A

Basic: What are the common synthetic routes for [3-(Furan-2-yl)-2-methylphenyl]methanol?

Methodological Answer:
The synthesis typically involves Sonogashira coupling or Feist-Benary cyclization to construct the furan core. For example:

  • Step 1: React a substituted bromophenyl precursor with a furan-based alkyne under Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₄, CuI, and triethylamine in THF) to form the furan-phenyl backbone .
  • Step 2: Introduce the methanol group via hydroboration-oxidation or reduction of a ketone intermediate (e.g., NaBH₄ in methanol for ketone reduction) .
  • Key reagents: Pd catalysts, boronic acids, and reducing agents (NaBH₄/LiAlH₄).

Basic: How is the structure of this compound characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the furan ring (δ 6.2–7.5 ppm) and methanol group (δ 1.5–2.0 ppm). Coupling constants (J) confirm substituent positions .
    • ¹³C NMR verifies aromatic carbons (δ 100–160 ppm) and the methanol carbon (δ 60–70 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₂H₁₂O₃: 204.22 g/mol) with <2 ppm error .
  • Infrared Spectroscopy (IR): O-H stretch (~3200 cm⁻¹) and furan C-O-C absorption (~1250 cm⁻¹) .

Advanced: How can computational models predict the biological activity of this compound?

Methodological Answer:

  • Scaffold Hopping with EGNN Models:
    • Train Equivariant Graph Neural Networks (EGNNs) on datasets of PD-1/PD-L1 inhibitors to predict binding affinity. For example, EGNNs trained on Incyte data identified this compound derivatives as high-potency inhibitors despite limited scaffold data .
    • Docking Simulations (AutoDock Vina): Assess interactions with PD-L1 binding pockets (e.g., hydrogen bonding with Asp122 and Tyr123) .
  • Validation: Compare predicted IC₅₀ values with in vitro assays (e.g., competitive ELISA).

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Hybrid DFT-NMR Analysis:
    • Use B3LYP/6-31G(d) calculations to simulate NMR spectra. Compare experimental vs. computed chemical shifts to resolve ambiguities (e.g., distinguishing E/Z isomers in vinyl-substituted furans) .
  • Crystallography (SHELX): Single-crystal X-ray diffraction provides unambiguous bond lengths/angles, especially for stereochemical conflicts .
  • Isotopic Labeling: Introduce ¹³C or ²H labels to track signal splitting patterns in complex spectra .

Intermediate: What are the key considerations for optimizing reaction yields?

Methodological Answer:

  • Catalyst Selection: Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency (80% vs. 65% yield) .
  • Solvent Effects: Polar aprotic solvents (DMF, THF) enhance furan ring stability versus protic solvents (methanol) .
  • Temperature Control: Low temperatures (–20°C) minimize side reactions during oxidation steps (e.g., KMnO₄-mediated aldehyde formation) .

Advanced: How does the furan ring’s electronic structure influence reactivity?

Methodological Answer:

  • DFT Analysis (Gaussian 16):
    • HOMO-LUMO gaps (~5.2 eV) predict nucleophilic attack at the α-position of the furan ring .
    • Electron-withdrawing substituents (e.g., –NO₂) reduce aromaticity, increasing susceptibility to electrophilic substitution .
  • Experimental Validation: Compare reaction rates of substituted derivatives in halogenation or Diels-Alder reactions .

Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions involving volatile intermediates (e.g., aldehydes).
  • Waste Disposal: Segregate methanol-containing waste and neutralize with 10% NaOH before disposal .

Advanced: How does stereoelectronic tuning affect its bioactivity in PD-1/PD-L1 inhibition?

Methodological Answer:

  • SAR Studies:
    • Introduce electron-donating groups (–OCH₃) to enhance π-π stacking with PD-L1’s hydrophobic pocket .
    • Replace the furan oxygen with sulfur to alter H-bonding capacity (e.g., thiophene analogs).
  • In Vivo Testing: Use murine CT26 tumor models to correlate structural modifications with tumor growth suppression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.